N-(1-benzothiophen-6-yl)-N'-[(tert-butoxy)carbonyl](tert-butoxy)carbohydrazide
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Overview
Description
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. This compound features a benzothiophene moiety, which is known for its presence in various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide typically involves the following steps:
Formation of the Benzothiophene Intermediate: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Carbohydrazide Moiety: The carbohydrazide group can be introduced via hydrazinolysis of esters or amides.
Protection with Boc Groups: The final step involves the protection of the amine groups with tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the carbohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield benzothiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc groups can be removed under acidic conditions to reveal the active amine functionalities, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzothiophen-6-yl)-N’-carbohydrazide: Lacks the Boc protecting groups, making it more reactive.
N-(2-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide: Positional isomer with different reactivity and properties.
Uniqueness
N-(1-benzothiophen-6-yl)-N’-(tert-butoxy)carbonylcarbohydrazide is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under controlled conditions. This makes it a valuable intermediate in multi-step synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-17(2,3)23-15(21)19-20(16(22)24-18(4,5)6)13-8-7-12-9-10-25-14(12)11-13/h7-11H,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMPCQZXYHEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CS2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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